
2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a selective serotonin 2A receptor inverse agonist . It is also known as 2-甲氧基-4- (4-甲基哌嗪-1-基)苯胺 .
Synthesis Analysis
The synthesis of similar compounds involves reacting with certain reagents under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination . More detailed information, including 1H, 13C NMR, FTIR, and TOF mass-spectra, can be found online .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C NMR, FTIR, and TOF mass-spectra .Chemical Reactions Analysis
The compound has been involved in the synthesis of a series of 1,3,5-triazine derivatives . More detailed information about its chemical reactions can be found in the referenced literature .Physical and Chemical Properties Analysis
Detailed physical and chemical properties of this compound, including spectroscopic data, can be found online .Applications De Recherche Scientifique
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
A study explored benzamide derivatives bearing an aralkylamino, alkylamino, benzoyl, or phenylsulfonyl group for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, particularly ones with a benzoyl or phenylsulfonyl group, demonstrated favorable pharmacological profiles for gastrointestinal motility and improved oral bioavailability, suggesting potential for prokinetic agent development (Sonda et al., 2003). Another related study confirmed the efficacy of benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives in accelerating gastric emptying and defecation frequency, highlighting their potential as novel prokinetics with reduced side effects (Sonda et al., 2004).
Hypoglycemic Effects in Benzoic Acid Derivatives
Investigations into hypoglycemic benzoic acid derivatives revealed significant activity enhancements when specific modifications were made, such as replacing the 2-methoxy group with alkyleneimino residues. This modification led to compounds with greater activity than traditional sulfonylurea drugs, indicating potential for diabetes treatment (Grell et al., 1998).
Neuroleptic Activity of Benzamides
A study on N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines as potential neuroleptics found that certain benzamides exhibited significant inhibitory effects on apomorphine-induced stereotypy in rats. This suggests their potential utility in treating psychosis, with certain compounds being notably more effective than metoclopramide and even haloperidol (Iwanami et al., 1981).
Antimicrobial Activity
Benzamide derivatives have also been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain compounds possess considerable antibacterial activity, opening up potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQCMVRULITHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
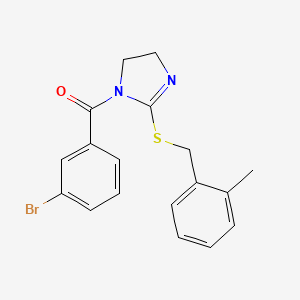
![Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2609488.png)
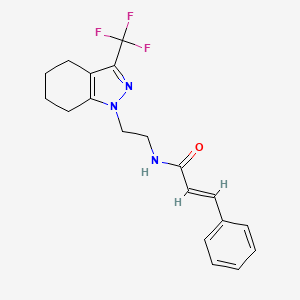
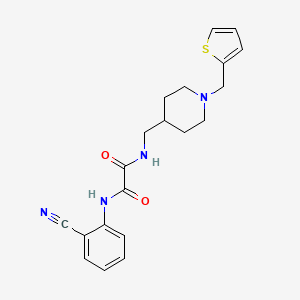
![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2609496.png)
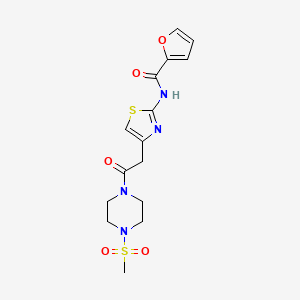
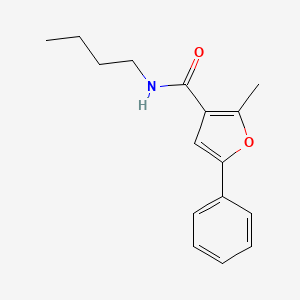

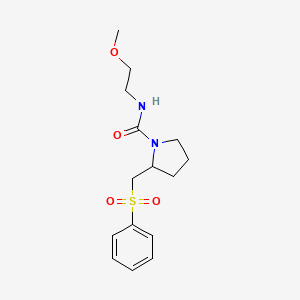

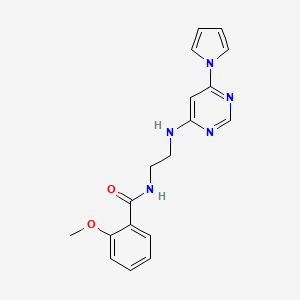

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)
